Cas no 2138027-69-5 (Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-)

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-, is a versatile organic compound featuring a benzoic acid core with a 3-formyl and 1-pyrrolidinyl substitution. This compound exhibits unique chemical properties, including enhanced stability and reactivity, making it suitable for various applications in organic synthesis. Its structural diversity allows for the development of novel materials and pharmaceuticals.
Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- structure
2138027-69-5 structure
商品名:Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-
CAS番号:2138027-69-5
MF:C12H13NO3
メガワット:219.236523389816
CID:5998495
PubChem ID:132343969

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-
    • EN300-746312
    • 2138027-69-5
    • 3-formyl-5-pyrrolidin-1-ylbenzoic acid
    • 3-formyl-5-(pyrrolidin-1-yl)benzoicacid
    • 3-formyl-5-(pyrrolidin-1-yl)benzoic acid
    • インチ: 1S/C12H13NO3/c14-8-9-5-10(12(15)16)7-11(6-9)13-3-1-2-4-13/h5-8H,1-4H2,(H,15,16)
    • InChIKey: LGZMVWPDSWOOMX-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC(N2CCCC2)=CC(C=O)=C1

計算された属性

  • せいみつぶんしりょう: 219.08954328g/mol
  • どういたいしつりょう: 219.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

  • 密度みつど: 1.303±0.06 g/cm3(Predicted)
  • ふってん: 462.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 4.42±0.40(Predicted)

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-746312-5.0g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
5.0g
$3852.0 2024-05-23
1PlusChem
1P01EJ6S-100mg
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
100mg
$632.00 2023-12-19
Enamine
EN300-746312-10.0g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
10.0g
$5712.0 2024-05-23
Enamine
EN300-746312-0.5g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
0.5g
$1037.0 2024-05-23
Enamine
EN300-746312-0.25g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
0.25g
$659.0 2024-05-23
Enamine
EN300-746312-1.0g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
1.0g
$1329.0 2024-05-23
1PlusChem
1P01EJ6S-250mg
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
250mg
$877.00 2023-12-19
1PlusChem
1P01EJ6S-2.5g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
2.5g
$3282.00 2023-12-19
1PlusChem
1P01EJ6S-1g
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
1g
$1705.00 2023-12-19
1PlusChem
1P01EJ6S-50mg
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
2138027-69-5 95%
50mg
$444.00 2023-12-19

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- 関連文献

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Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-に関する追加情報

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- (CAS No. 2138027-69-5): A Multifaceted Compound in Modern Chemical Biology

Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)-, identified by its CAS number 2138027-69-5, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines the stability and reactivity of a benzene ring with the unique properties of a pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive molecules.

The compound’s molecular structure features a formyl group at the 3-position and a 1-pyrrolidinyl substituent at the 5-position of the benzene ring. This arrangement provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications. The formyl group, in particular, serves as a reactive handle for further functionalization, while the pyrrolidine ring introduces a nitrogen-rich environment that can interact with biological targets in diverse ways.

In recent years, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its ability to serve as a precursor for more complex molecules has made it valuable in drug discovery pipelines. For instance, researchers have utilized this compound to develop potential inhibitors of enzymes involved in inflammatory pathways. The pyrrolidine moiety, known for its ability to enhance binding affinity and selectivity, has been particularly effective in modulating the activity of these enzymes.

One of the most promising applications of Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- lies in its role as a building block for small-molecule drugs targeting neurological disorders. The unique combination of functional groups in this compound allows for the design of molecules that can interact with neurotransmitter receptors and ion channels. Preliminary studies have suggested that derivatives of this compound may exhibit properties conducive to treating conditions such as epilepsy and neurodegenerative diseases. The formyl group can be converted into other functional entities like aldehydes or carboxylic acids, expanding the synthetic possibilities and enabling the creation of libraries of compounds for high-throughput screening.

The pyrrolidine ring itself is a well-studied pharmacophore, known for its presence in numerous bioactive natural products and synthetic drugs. Its incorporation into Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- enhances its potential as a therapeutic agent by providing favorable interactions with biological targets. This structural feature has been exploited to develop compounds with improved solubility and metabolic stability, which are critical factors for drug efficacy and safety.

In addition to its pharmaceutical applications, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- has shown promise in materials science and catalysis. The compound’s ability to participate in various organic reactions makes it a valuable tool for synthesizing complex organic molecules. Its derivatives have been used in the development of novel catalysts that facilitate key transformations in synthetic chemistry. These catalysts often exhibit high selectivity and efficiency, making them attractive for industrial processes.

The synthesis of Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. The process typically begins with the functionalization of a benzene derivative followed by the introduction of the pyrrolidine group. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity levels. These methods are essential for producing compounds suitable for further biological evaluation.

The growing interest in heterocyclic compounds like Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- is driven by their diverse biological activities and synthetic utility. Researchers are continuously exploring new ways to exploit these structures for therapeutic purposes. The integration of computational chemistry and machine learning techniques has accelerated the discovery process by enabling virtual screening and de novo design of potential drug candidates.

In conclusion, Benzoic acid, 3-formyl-5-(1-pyrrolidinyl)- (CAS No. 2138027-69-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel bioactive molecules with applications ranging from drug discovery to materials science. As our understanding of its properties continues to evolve, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.

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